紫草素乙酸酯

描述

Shikonin is a potent bioactive red pigment that has been used in traditional medicinal systems to cure various ailments . It is well known for its diverse pharmacological potential such as anticancer, antithrombotic, neuroprotective, antidiabetic, antiviral, anti-inflammatory, anti-gonadotropic, antioxidants, antimicrobial, and insecticidal . It is obtained from dried roots of Lithospermum erythrorhizon Siebold & Zucc, commonly called zicao .

Synthesis Analysis

The overexploitation of shikonin botanical sources has increased the chemical synthesis of shikonin and its derivatives . Several synthetic pathways have been analyzed from the past till now . The phytohormone ethylene (ET) is a crucial signaling molecule that induces the biosynthesis of shikonin and its derivatives in Lithospermum erythrorhizon shoot cultures .Molecular Structure Analysis

The core structure of shikonin is biosynthesized from p-hydroxybenzoic acid and geranyl diphosphate . Shikonin and alkannin’s structure/activity relationship study against Leishmania major showed exciting results .Chemical Reactions Analysis

Shikonin has shown to have multiple biological functions, including anti-tumor, anti-inflammatory, and anti-allergic effects . It has been reported to have a good killing effect in a variety of tumor cells .科学研究应用

肥胖管理:紫草素已显示出通过调节 WNT/β-catenin 通路来抑制脂肪生成的潜力,提示其可用作肥胖及相关疾病的治疗靶点 (Lee 等人,2011)。

抗 HIV 特性:它抑制趋化因子受体功能并抑制 HIV-1 复制,使其成为新型抗 HIV 治疗剂的有希望的基础 (陈等人,2003)。

乳腺癌治疗:紫草素诱导 DUSP1 和 DUSP2 的表达,通过关闭 JNK 和 p38 MAPK 通路导致乳腺癌细胞的细胞周期停滞和凋亡 (林等人,2018)。

结肠癌化学预防:它通过抑制促炎环境作为结肠癌发展中的化学预防剂 (Andújar 等人,2018)。

癌症治疗:紫草素衍生物已显示出作为治疗癌症和炎症的新型药物的潜力,并且它们与已建立的化学治疗药物、免疫治疗方法和放射治疗表现出协同作用 (Boulos 等人,2019)。

甲状腺癌治疗:它抑制甲状腺癌细胞的迁移和侵袭,并且是甲状腺癌的潜在抗肿瘤剂 (张等人,2018)。

抗氧化活性:紫草素通过其抗氧化作用保护小鼠大脑免受脑缺血/再灌注损伤 (王等人,2010)。

心力衰竭治疗:它改善异丙肾上腺素诱导的心脏损伤,为心力衰竭治疗提供了一种有效的治疗策略 (杨等人,2017)。

白血病治疗:紫草素通过靶向胞质硫氧还蛋白诱导人早幼粒细胞白血病 HL-60 细胞中 ROS 介导的凋亡 (段等人,2014)。

神经胶质瘤治疗:它通过靶向 Caspase-3 和 Bax/Bak 诱导的线粒体外膜通透化诱导神经胶质瘤细胞的肿瘤凋亡 (马等人,2020)。

未来方向

Shikonin has shown promising results in the treatment of various diseases, particularly leukemia . Future research could focus on its potential as an anti-leukemia drug . Additionally, studies have shown that shikonin or its derivatives have a synergistic sensitization effect on malignant tumor-related chemotherapeutic drugs . Further studies in this regard can be carried out in the future .

属性

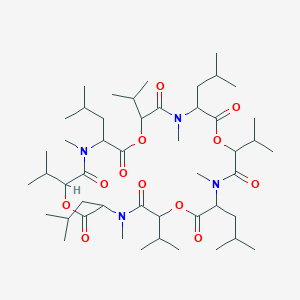

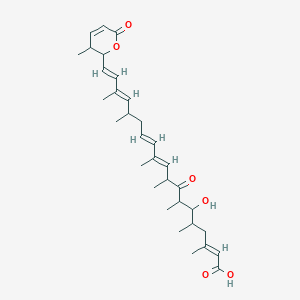

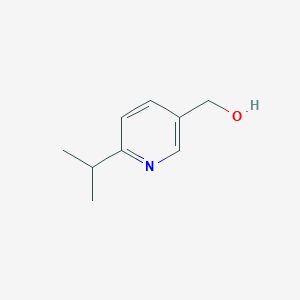

IUPAC Name |

[4,5,8-triacetyloxy-6-(1-acetyloxy-4-methylpent-3-enyl)naphthalen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-13(2)8-9-20(32-14(3)27)19-12-23(35-17(6)30)24-21(33-15(4)28)10-11-22(34-16(5)29)25(24)26(19)36-18(7)31/h8,10-12,20H,9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEVPIDXOMBXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=C(C2=C(C=CC(=C2C(=C1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908675 | |

| Record name | 2-[1-(Acetyloxy)-4-methylpent-3-en-1-yl]naphthalene-1,4,5,8-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Shikonin leucoacetate | |

CAS RN |

103946-64-1 | |

| Record name | Mds 004 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103946641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(Acetyloxy)-4-methylpent-3-en-1-yl]naphthalene-1,4,5,8-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)